2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
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Overview
Description
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound known for its significant biological activities. This compound has been studied for its potential as a tankyrase inhibitor, stearoyl CoA desaturase inhibitor, Eg5 inhibitor, melanin-concentrating hormone receptor antagonist, and CRF1 receptor antagonist . Its unique structure makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through several routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene . Industrial production methods often employ continuous flow processes to achieve high yields and scalability .
Chemical Reactions Analysis
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and phosphorous oxychloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nucleophile-induced rearrangement of pyrrolooxadiazines can yield different regioisomers .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown potential as an inhibitor for various enzymes and receptors, making it a promising candidate for drug development . Additionally, its unique structure allows for the exploration of new therapeutic targets and pathways . In the industry, it is used in the synthesis of antiviral drugs, such as remdesivir .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a tankyrase inhibitor, it binds to the tankyrase enzyme, preventing its activity and thereby affecting cellular processes such as Wnt signaling . Similarly, as a stearoyl CoA desaturase inhibitor, it interferes with the enzyme’s function, impacting lipid metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as pyrrolo[2,1-f][1,2,4]triazin-4-amines and pyrrolo[1,2-d][1,3,4]oxadiazines . These compounds share similar structural features but differ in their specific biological activities and applications. For example, pyrrolo[2,1-f][1,2,4]triazin-4-amines are used as intermediates in the synthesis of antiviral drugs, while pyrrolo[1,2-d][1,3,4]oxadiazines are known for their rearrangement reactions . The unique trifluoromethyl group in this compound contributes to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C7H4F3N3O |
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Molecular Weight |
203.12 g/mol |
IUPAC Name |
2-(trifluoromethyl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)6-11-5(14)4-2-1-3-13(4)12-6/h1-3H,(H,11,12,14) |
InChI Key |
VKMROMBWPNQKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
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